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molecular formula C11H11BrN2O2 B8280202 6-Bromo-3-(4-morpholinyl)-1,2-benzisoxazole

6-Bromo-3-(4-morpholinyl)-1,2-benzisoxazole

Cat. No. B8280202
M. Wt: 283.12 g/mol
InChI Key: NXSMJTNBGOOURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642276B2

Procedure details

An ice-bath cooled solution of 6-bromo-1,2-benzisoxazol-3 (2H)-one (Intermediate 24) (0.15 g) and dry pyridine (0.15 ml) in dry dichloromethane (12 ml) was stirred under nitrogen and treated with triflic anhydride (180 μL). The solution was stirred at room temp. for 90 min, diluted with cyclohexane then applied to a Varian Bond-Elut SPE cartridge (silica, 5 g) and eluted with cyclohexane and dichloromethane to give a colourless oil. The oil was dissolved in acetonitrile (4 ml) treated with morpholine (61 μL) and diisopropylethylamine (0.15 ml) then stirred at 70° under nitrogen for 16 h. The cooled reaction mixture was purified on a Varian Bond-Elut SPE cartridge (silica, 5 g) using dichloromethane:ethanol:0.88 ammonia to give the title compound as a white solid (0.03 g).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
180 μL
Type
reactant
Reaction Step Two
Quantity
61 μL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=O)[NH:7][O:8][C:4]=2[CH:3]=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.[NH:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1.C(N(C(C)C)CC)(C)C>ClCCl.C1CCCCC1.C(#N)C.N1C=CC=CC=1>[NH3:7].[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6]([N:27]3[CH2:32][CH2:31][O:30][CH2:29][CH2:28]3)=[N:7][O:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
BrC1=CC2=C(C(NO2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(C(NO2)=O)C=C1
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
180 μL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
61 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at room temp. for 90 min
Duration
90 min
WASH
Type
WASH
Details
eluted with cyclohexane and dichloromethane
CUSTOM
Type
CUSTOM
Details
to give a colourless oil
STIRRING
Type
STIRRING
Details
then stirred at 70° under nitrogen for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified on a Varian Bond-Elut SPE cartridge (silica, 5 g)

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
BrC1=CC2=C(C(=NO2)N2CCOCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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